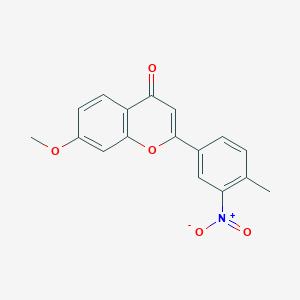

7-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

921942-51-0 |

|---|---|

Molecular Formula |

C17H13NO5 |

Molecular Weight |

311.29 g/mol |

IUPAC Name |

7-methoxy-2-(4-methyl-3-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C17H13NO5/c1-10-3-4-11(7-14(10)18(20)21)16-9-15(19)13-6-5-12(22-2)8-17(13)23-16/h3-9H,1-2H3 |

InChI Key |

ITWMCVKGBHEMPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Synthesis

The following steps outline a typical synthesis pathway:

-

- Reactants : 4-nitrobenzaldehyde and 3-methyl-4H-chromen-4-one.

- Conditions : The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions.

- Base : Sodium ethoxide or potassium carbonate may be used to facilitate condensation.

-

- Reagents : Dimethyl sulfate or methyl iodide.

- Conditions : The reaction is typically performed in a polar aprotic solvent like acetone or DMF (Dimethylformamide) at elevated temperatures (around 60°C).

-

- The crude product is purified using techniques such as column chromatography, utilizing solvents like ethyl acetate and hexane to separate unreacted materials and by-products.

Yield and Purity

The yield of the final product can vary based on reaction conditions, with reported yields ranging from 60% to over 90% depending on optimization strategies employed during the synthesis.

Research Findings

Recent studies have evaluated various derivatives of benzopyran compounds for biological activity, including anti-inflammatory and anti-cancer properties. For instance, one study highlighted that derivatives synthesized through similar methods exhibited significant antiestrogenic activity, suggesting potential therapeutic applications.

Table 1: Summary of Synthesis Parameters

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Condensation | 4-Nitrobenzaldehyde + Chromone | Reflux in ethanol | 70-85 |

| Methylation | Dimethyl sulfate | Acetone at 60°C | 80-90 |

| Purification | Column chromatography | Ethyl acetate/hexane | N/A |

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

7-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table compares key structural features and molecular properties of 7-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one with analogous compounds:

Key Observations :

- Nitro Group Impact : The target compound and its analog in share a nitro group at the phenyl ring, which enhances electrophilicity and may influence DNA intercalation or enzyme inhibition. However, the methyl group at position 4 (target) vs. position 3 (analog) alters steric interactions .

- Methoxy vs.

- Cyclic Amine Substitution : Compound 5c replaces the phenyl group with a morpholine ring, improving water solubility but reducing aromatic π-π stacking interactions.

Key Insights :

- Nitro Group and Cytotoxicity : While the target compound's nitro group may enhance reactivity (e.g., via radical formation), nitro-containing compounds are often associated with higher toxicity. However, the methyl group at position 4 could mitigate this by stabilizing the molecule .

- Ethenyl vs. Aromatic Substituents : Compound 22 with an ethenyl group shows exceptional TS (301.1), suggesting that extended conjugation improves target binding. The target compound’s rigid nitro-phenyl group may limit similar interactions.

- Morpholine Derivative (5c): This compound’s high TS (~63.4) without apoptosis induction suggests non-DNA-targeted mechanisms, possibly involving kinase inhibition .

Biological Activity

7-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one, a synthetic organic compound, belongs to the benzopyran family known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula of 7-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one is . Its unique structure includes a methoxy group at the 7th position and a nitro group at the para position of a substituted phenyl ring. This configuration is critical for its biological activities.

Antioxidant Activity

Research indicates that 7-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one exhibits significant antioxidant properties. It is capable of scavenging free radicals, thereby reducing oxidative stress in various biological systems. This activity is essential for preventing cellular damage linked to aging and chronic diseases.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. Studies suggest that it modulates pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Potential

7-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one has shown promise in cancer research. It induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK. This suggests its potential as an anticancer agent against various tumor types.

The mechanisms through which this compound exerts its biological effects include:

- Antioxidant Mechanism: Scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Mechanism: Inhibition of cytokine production and enzyme activity related to inflammation.

- Anticancer Mechanism: Induction of apoptosis and modulation of critical signaling pathways involved in cell survival and proliferation.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of 7-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methoxy-2-(2-methylphenyl)-4H-benzopyran-4-one | Lacks nitro group | Different activity profile |

| 5-Methoxy-2-(3-nitrophenyl)-4H-benzopyran-4-one | Nitro group at different position | Altered reactivity |

| 2-(4-Methylphenyl)-4H-benzopyran | Lacks methoxy group | Variations in solubility |

This table illustrates how slight modifications in structure can lead to significant changes in biological activity, emphasizing the importance of specific functional groups present in 7-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one.

Case Studies

Several studies have evaluated the biological effects of this compound:

- In Vitro Studies: Research showed that 7-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one effectively inhibited the growth of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells, with IC50 values indicating potent cytotoxicity.

- Animal Models: In vivo studies demonstrated its efficacy in reducing tumor size in xenograft models, supporting its potential as an anticancer therapeutic agent.

- Mechanistic Studies: Investigations into its mechanism revealed that it activates apoptotic pathways while inhibiting angiogenesis, further enhancing its anticancer potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzopyran-4-one core. For example, nitration and methoxylation steps require precise control of temperature (e.g., 0–5°C for nitration) and catalysts like concentrated sulfuric acid. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Yield optimization may involve adjusting stoichiometry of substituents (e.g., 4-methyl-3-nitrophenyl groups) and using anhydrous conditions to suppress side reactions. Challenges include regioselectivity in nitration and steric hindrance during coupling reactions .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Validate functional groups (e.g., C=O stretch at ~1705 cm⁻¹, aromatic C=C at ~1594 cm⁻¹) .

- NMR (¹H/¹³C) : Assign methoxy (~δ 3.8–4.0 ppm), nitro group proximity effects, and aromatic proton splitting patterns.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or methoxy groups) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators or EU-standard P1 filters to prevent inhalation of particulate matter .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous drainage due to potential environmental persistence .

Advanced Research Questions

Q. How can discrepancies between experimental spectral data and computational predictions be resolved during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference experimental data (e.g., ¹H NMR shifts, IR peaks) with density functional theory (DFT)-calculated spectra.

- Alternative Synthesis : Prepare derivatives (e.g., halogenated analogs) to isolate spectral contributions of specific substituents.

- Case Study : In a related chromone derivative, mismatched melting points and spectral data led to structural revision via re-synthesis and 2D NMR correlation (e.g., NOESY for spatial proximity analysis) .

Q. What methodologies assess tumor-specific cytotoxicity, and how can they be adapted for this compound?

- Methodological Answer :

- Cell Viability Assays : Use MTT/WST-1 assays on OSCC (oral squamous cell carcinoma) and normal fibroblast lines. Calculate tumor specificity index (TSI) as .

- Apoptosis Markers : Quantify caspase-3 activation via Western blot (cleaved PARP detection) and flow cytometry (sub-G1 population analysis). Note: Some chromones induce non-apoptotic cell death (e.g., paraptosis), requiring annexin V/PI co-staining .

Q. How can QSAR models predict bioactivity of substituted chromone derivatives?

- Methodological Answer :

- Descriptor Selection : Include logP (lipophilicity), topological polar surface area (TPSA, e.g., ~96.2 Ų for related compounds), and Hammett constants for nitro/methoxy groups .

- Model Validation : Use partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) on datasets of IC₅₀ values. Prioritize derivatives with TSI > 3, as seen in morpholinyl-substituted analogs .

Q. What strategies enhance chromone bioavailability without compromising bioactivity?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility while retaining the nitro group’s electron-withdrawing effects for target binding.

- Prodrug Design : Acetylate methoxy groups to increase membrane permeability, with enzymatic hydrolysis in vivo restoring activity.

- Case Study : Prenyl chain addition in flavanones improved bioavailability but required balancing with cytotoxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.